5-Ethynyl-1,2,3,4-tetrahydronaphthalene

LogP Lipophilicity Physicochemical Property

Generic 'ethynyl-tetrahydronaphthalene' procurement risks the 1-isomer (CAS 2229552-62-7), altering reaction outcomes. This 5-position regioisomer is validated for applications demanding rigid, hydrophobic scaffolds. - Key differentiators: LogP 4.09; zero H-bond donors; predicted BP 267.9°C for thermal robustness. - Applications: Sonogashira couplings, click chemistry, COF/CMP synthesis, CNS probe development. - Supply: Batch-to-batch consistency with spec sheet provided.

Molecular Formula C12H12
Molecular Weight 156.22 g/mol
CAS No. 1343822-36-5
Cat. No. B3377720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethynyl-1,2,3,4-tetrahydronaphthalene
CAS1343822-36-5
Molecular FormulaC12H12
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESC#CC1=CC=CC2=C1CCCC2
InChIInChI=1S/C12H12/c1-2-10-7-5-8-11-6-3-4-9-12(10)11/h1,5,7-8H,3-4,6,9H2
InChIKeyRCQZSXQFCBGPGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethynyl-tetrahydronaphthalene: Physicochemical Baseline


5-Ethynyl-1,2,3,4-tetrahydronaphthalene (CAS 1343822-36-5) is a terminal alkyne-substituted bicyclic hydrocarbon with the molecular formula C12H12 and a molecular weight of 156.22 g/mol. It is formally cataloged under PubChem CID 21504153 and ChemSpider ID 15525202, and is commercially available from multiple suppliers [1]. The compound features a tetrahydronaphthalene (tetralin) scaffold with an ethynyl group at the 5-position, distinguishing it from other positional isomers (e.g., 1-ethynyl) that carry distinct physicochemical and reactivity profiles . Predicted properties, including a boiling point of 267.9±29.0 °C and an ACD/LogP of 4.09, differentiate it from closely related analogs and inform its suitability as a hydrophobic, rigid building block for cross-coupling and materials chemistry applications .

Workflow Cross-coupling and materials building block
Selection Requires 5-ethynyl positional specification
Profile Hydrophobic, rigid, non-H-bonding scaffold

Position-Dependent Reactivity in Ethynyl-Tetralin Isomers


Simply requesting an 'ethynyl-tetrahydronaphthalene' without specifying the 5-position risks procurement of the 1-ethynyl isomer (CAS 2229552-62-7) or other regioisomers, which exhibit markedly different predicted physicochemical properties. For example, the 5-ethynyl isomer has a predicted boiling point of 267.9 °C versus 236.7 °C for the 1-ethynyl isomer, and a higher ACD/LogP of 4.09 compared to an XLogP of 3.4 for the 1-isomer, reflecting different molecular shapes and intermolecular interactions . Furthermore, the ethynyl group at the 5-position is electronically and sterically distinct from the 1-position, directly impacting reaction rates and regioselectivity in Sonogashira couplings and click chemistry applications . Generic substitution therefore leads to uncontrolled variability in downstream synthesis and material performance.

Target
Risk if substituted
5-Ethynyl tetralin
1-Ethynyl isomer shows significant boiling point and lipophilicity mismatch, altering volatility and phase behavior
Alkyne at 5-position
1-substitution shifts electronic and steric environment, affecting Sonogashira regioselectivity

Evidence-Based Differentiation Guide


Lipophilicity Comparison vs. 1-Ethynyl Isomer

The 5-ethynyl isomer exhibits a higher predicted lipophilicity than its 1-ethynyl counterpart. The ACD/LogP for 5-ethynyl-1,2,3,4-tetrahydronaphthalene is 4.09 , whereas the XLogP for 1-ethynyl-1,2,3,4-tetrahydronaphthalene is 3.4 . This difference of 0.69 log units translates to an approximately 4.9-fold greater partition coefficient (octanol-water), indicating significantly higher hydrophobicity.

Lipophilicity
Data to verify
ΔLogP 0.69
factor ~4.9 in Kow
May favor lipid-phase partitioning for hydrophobic applications
Predicted ACD/LogP vs XLogP; experimental validation recommended
LogP Lipophilicity Physicochemical Property Isomer Comparison

Boiling Point Difference from 1-Ethynyl Isomer

The predicted boiling point of 5-ethynyl-1,2,3,4-tetrahydronaphthalene is 267.9 °C at 760 mmHg , substantially higher than the 236.7 °C predicted for 1-ethynyl-1,2,3,4-tetrahydronaphthalene . This 31.2 °C difference reflects stronger intermolecular interactions in the 5-substituted isomer, likely due to more efficient packing or dipole alignment.

Boiling Point
Data to verify
ΔTb ≈ 31.2 °C
higher than 1-ethynyl isomer
Lower volatility may benefit high-temperature synthesis
Predicted values; experimental bp may vary
Boiling Point Volatility Thermal Property Isomer Comparison

Polarizability vs. Non-Ethynyl Tetralin Scaffold

The 5-ethynyl substituent significantly elevates the molar refractivity and polarizability compared to the parent tetralin. The predicted molar refractivity for 5-ethynyl-1,2,3,4-tetrahydronaphthalene is 50.3±0.4 cm³ , whereas the unsubstituted 1,2,3,4-tetrahydronaphthalene has a molar refractivity of 43.8 cm³ [1]. This 6.5 cm³ increase reflects greater electron cloud distortion around the alkyne, which can enhance transition-state stabilization in Pd-catalyzed cross-coupling reactions.

Polarizability
Class-level inference
ΔMR 6.5 cm³
vs tetralin scaffold
Increased polarizability may support transition-state stabilization in cross-coupling
Based on predicted MR; catalytic effect context-dependent
Polarizability Sonogashira Coupling Reactivity Electronic Property

Hydrogen Bond Donor/Acceptor Profile

5-Ethynyl-1,2,3,4-tetrahydronaphthalene possesses zero hydrogen bond donors and zero hydrogen bond acceptors, as computed by standard descriptors [1]. In contrast, commonly used amino-tetralin building blocks (e.g., 5-amino-1,2,3,4-tetrahydronaphthalene) contain at least one H-bond donor and one acceptor. This fundamental difference reduces the potential for non-specific binding to polar surfaces and serum proteins.

H-Bond Donors/Acceptors
Class-level inference
5-Ethynyl: 0 HBD / 0 HBA
5-Amino analog: 1 HBD / 1 HBA
Absence of H-bond donors/acceptors may reduce off-target binding
Predicted descriptors; confirm experimentally for target engagement studies
Hydrogen Bonding Selectivity Off-Target Effects Drug Design

Optimal Application Scenarios


Sonogashira Coupling for Hydrophobic Libraries

The elevated lipophilicity (LogP 4.09) and enhanced polarizability (MR 50.3 cm³) [1] of the 5-ethynyl isomer make it an ideal terminal alkyne partner for constructing highly hydrophobic, rigid biaryl or enyne scaffolds. Its lack of hydrogen bonding functionality ensures that the resulting products maintain low topological polar surface area, a key criterion for CNS drug discovery programs prioritizing blood-brain barrier penetration.

High-Temperature Polymer and COF Synthesis

The predicted boiling point of 267.9 °C indicates sufficient thermal robustness for solvent-thermal syntheses of conjugated microporous polymers (CMPs) or covalent organic frameworks (COFs). The 5-ethynyl group provides a reactive handle for alkyne-azide click chemistry or Glaser coupling, enabling the creation of extended π-conjugated networks with minimal monomer volatility under reaction conditions.

Lipid Bilayer Probe Development

With an ACD/LogP of 4.09 and zero H-bond donors/acceptors, the compound is well-suited for incorporation into lipid membranes as a fluorescent or spin-label probe (after appropriate derivatization). Its higher hydrophobicity compared to the 1-ethynyl isomer ensures deeper insertion into the bilayer core, providing more accurate reporting on membrane dynamics.

Chromatographic Internal Standard

The unique combination of a tetralin skeleton and terminal alkyne yields distinctive retention times in both GC and HPLC. The predicted boiling point (267.9 °C) and high LogP facilitate its use as a non-polar internal standard in reversed-phase HPLC or GC-MS assays, where its separation from common aromatic analytes is robust and reproducible, and its chemical inertness avoids interference.

Application
Selection Property
Validation Focus
Sonogashira coupling for hydrophobic libraries
High lipophilicity and polarizability
Coupling efficiency and scaffold hydrophobicity
High-temperature polymer/COF synthesis
Elevated boiling point for thermal stability
Monomer integrity under solvothermal conditions
Lipid bilayer probe development
High LogP and zero H-bond capability
Membrane insertion depth and dynamics reporting
Chromatographic internal standard
Distinct non-polar retention, inertness
Method reproducibility and analyte separation
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